Cas no 1313032-86-8 (2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid)

2-{(Benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 4-bromophenyl substituent. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under mild conditions. The 4-bromophenyl moiety offers potential for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. Its high purity and well-defined structure make it suitable for use as a building block in pharmaceuticals, agrochemicals, and advanced material research. The product’s stability and compatibility with standard synthetic protocols enhance its utility in multistep synthesis.
2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid structure
1313032-86-8 structure
Product name:2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid
CAS No:1313032-86-8
MF:C16H14BrNO4
Molecular Weight:364.190663814545
CID:5168522
PubChem ID:22309279

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-122059
    • 2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
    • 1313032-86-8
    • 4-Bromo-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
    • 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid
    • インチ: 1S/C16H14BrNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20)
    • InChIKey: GGAYATOCFYDWDQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 363.01062g/mol
  • 同位素质量: 363.01062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 3.4

じっけんとくせい

  • 密度みつど: 1.518±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 550.8±50.0 °C(Predicted)
  • 酸度系数(pKa): 3.36±0.10(Predicted)

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-122059-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
1g
$671.0 2023-05-24
Enamine
EN300-122059-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
0.5g
$645.0 2023-05-24
Enamine
EN300-122059-100mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
100mg
$476.0 2023-10-02
Enamine
EN300-122059-250mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
250mg
$498.0 2023-10-02
Enamine
EN300-122059-500mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
500mg
$520.0 2023-10-02
Enamine
EN300-122059-1000mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
1000mg
$541.0 2023-10-02
Enamine
EN300-122059-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
5g
$1945.0 2023-05-24
Enamine
EN300-122059-0.1g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
0.1g
$591.0 2023-05-24
Enamine
EN300-122059-5000mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
5000mg
$1572.0 2023-10-02
Enamine
EN300-122059-50mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
1313032-86-8
50mg
$455.0 2023-10-02

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid 関連文献

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acidに関する追加情報

Introduction to 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid (CAS No. 1313032-86-8)

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid, with the CAS number 1313032-86-8, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, plays a crucial role in the synthesis of various biologically active molecules and drug candidates. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.

The molecular structure of 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid consists of a benzyl carbamate group, an amino group, and a brominated phenyl ring. These functional groups contribute to its reactivity and versatility in chemical reactions. The benzyl carbamate group serves as a protecting group for the amino functionality, allowing for selective manipulation of other parts of the molecule during synthetic processes. The brominated phenyl ring provides a reactive site for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.

In recent years, significant advancements have been made in understanding the potential applications of 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid. One notable area of research is its use in the development of inhibitors for specific enzymes and receptors. For instance, studies have shown that derivatives of this compound can effectively inhibit the activity of certain proteases and kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders. This makes it a promising lead compound for drug discovery efforts.

The synthetic route to 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid involves several well-established chemical transformations. Typically, the synthesis begins with the bromination of a phenylacetic acid derivative, followed by the introduction of the amino group through an amide coupling reaction. The benzyl carbamate protecting group is then added to mask the amino functionality, ensuring that it remains unreactive during subsequent synthetic steps. This modular approach allows for precise control over the final product's structure and properties.

Beyond its use as a synthetic intermediate, 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid has also been explored for its potential biological activities. Research has demonstrated that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, it has shown promise in reducing oxidative stress, which is a common factor in many chronic diseases. These findings highlight its potential as a therapeutic agent or as a lead compound for further optimization.

The stability and solubility of 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid are important considerations in both laboratory and industrial settings. This compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or unwanted side reactions. Its solubility profile can be optimized through various techniques such as salt formation or solvent selection, making it suitable for different applications ranging from basic research to large-scale production.

In conclusion, 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)acetic acid (CAS No. 1313032-86-8) is a multifunctional compound with significant potential in both academic research and pharmaceutical development. Its unique structural features and versatile reactivity make it an invaluable tool for chemists and biologists working on the synthesis and characterization of novel compounds with therapeutic applications. As research continues to uncover new insights into its properties and applications, this compound is likely to remain at the forefront of chemical and pharmaceutical innovation.

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